molecular formula C20H25NO3 B148271 Traxoprodil CAS No. 134234-12-1

Traxoprodil

カタログ番号 B148271
CAS番号: 134234-12-1
分子量: 327.4 g/mol
InChIキー: QEMSVZNTSXPFJA-HNAYVOBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Traxoprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. It has been investigated for its potential therapeutic effects in various neurological conditions, including traumatic brain injury (TBI) and depression. Studies have shown that traxoprodil can be neuroprotective and may improve long-term outcomes in TBI patients by inhibiting the excitatory neurotransmitter glutamate, which is implicated in neurodegeneration . Additionally, traxoprodil has demonstrated rapid and long-lasting antidepressant effects, potentially acting through the BDNF/ERK/CREB and AKT/FOXO/Bim signaling pathways .

Synthesis Analysis

While the provided data does not include specific details on the synthesis of traxoprodil, it is known that traxoprodil is a substituted 4-phenylpiperidine. The synthesis of related compounds, such as tropinone, has been historically significant, with Robinson's synthesis being a landmark in organic chemistry due to its retrosynthetic logic and biomimetic approach . This suggests that the synthesis of traxoprodil may also involve complex organic synthesis techniques.

Molecular Structure Analysis

Traxoprodil's molecular structure includes a phenylpiperidine moiety, which is crucial for its activity as an NMDA receptor antagonist. The structure-activity relationship is likely centered around this moiety's interaction with the NR2B subunit of the NMDA receptor .

Chemical Reactions Analysis

The metabolism of traxoprodil involves both Phase I oxidative metabolism, predominantly mediated by the cytochrome P450 2D6 (CYP2D6) isozyme, and Phase II conjugation. In extensive metabolizers, traxoprodil undergoes hydroxylation at the 3-position of the hydroxyphenyl ring and methylation of the resulting catechol, followed by conjugation. In poor metabolizers, direct conjugation with glucuronic or sulfuric acid is the major pathway . The metabolism of traxoprodil can lead to species-related qualitative and quantitative differences, as seen in studies with rats and dogs .

Physical and Chemical Properties Analysis

Traxoprodil's pharmacokinetics and excretion profiles differ significantly between individuals who are extensive metabolizers and those who are poor metabolizers of CYP2D6. In poor metabolizers, the drug exhibits high oral bioavailability, moderate volume of distribution, and a longer elimination half-life, indicating near-complete absorption and slower clearance. In contrast, extensive metabolizers show dose-dependent and nonlinear oral bioavailability, high plasma clearance, and a shorter elimination half-life. These differences suggest that the pharmacokinetics of traxoprodil are significantly influenced by the activity of CYP2D6 .

科学的研究の応用

1. Antidepressant Effects in Forced Swim Test in Mice

  • Summary of Application: Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, has been shown to potentiate the antidepressant-like effects of certain antidepressant drugs in the forced swim test (FST) in mice .
  • Methods of Application: The main goal of the study was to evaluate the effect of traxoprodil on animals’ behavior using the FST, as well as the effect of traxoprodil (10 mg/kg) on the activity of antidepressants, such as imipramine (15 mg/kg), fluoxetine (5 mg/kg), escitalopram (2 mg/kg) and reboxetine (2.5 mg/kg) .
  • Results or Outcomes: The results showed that traxoprodil at a dose of 20 and 40 mg/kg exhibited antidepressant activity in the FST and it was not related to changes in animals’ locomotor activity .

2. Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice

  • Summary of Application: Traxoprodil has been shown to produce antidepressant-like behaviors in mice subjected to chronic unpredictable mild stress (CUMS), potentially through the BDNF/ERK/CREB and AKT/FOXO/Bim signaling pathways .
  • Methods of Application: Mice were randomly divided into control group, CUMS + vehicle group, CUMS + traxoprodil (10 mg/kg, 20 mg/kg, and 40 mg/kg) groups, and CUMS + fluoxetine (5 mg/kg) group, followed by a forced swimming test, tail suspension test, and sucrose preference test .
  • Results or Outcomes: Compared with the control group, CUMS treatment increased immobility time; decreased sucrose preference; reduced expression of BDNF, p-ERK1/2, and p-CREB; and increased expression of AKT, FOXO, and Bim in the hippocampus. These alterations were ameliorated by administration of 20 mg/kg or 40 mg/kg of traxoprodil after 7 or 14 days of administration and with 10 mg/kg of traxoprodil or 5 mg/kg of fluoxetine after 21 days of administration .

Safety And Hazards

Traxoprodil is considered toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMSVZNTSXPFJA-HNAYVOBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158605
Record name Traxoprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Traxoprodil

CAS RN

134234-12-1
Record name Traxoprodil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134234-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Traxoprodil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134234121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Traxoprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134234-12-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAXOPRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTC046R5HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To an appropriate flask maintained under a nitrogen atmosphere, 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (189.5 g, 0.58 mol) and methanol (3.8 L) were added. The mixture was heated to 50-55° C. and then D-(−)-tartaric acid (87.0 g , 0.58 mol) was added. The mixture was heated at reflux (˜65° C.) for 5 hours. The slurry was cooled at 30-35° C. and then granulated for 1 hour at 30-35° C. The product was filtered and the cake was washed with fresh methanol (135 mL). The wet cake was sampled for a chiral HPLC assay to determine enantiomeric impurity levels. The wet cake was suspended in methanol (1.6 L), and the resulting slurry was heat at reflux (˜65° C.) under a nitrogen atmosphere for 5 hours. The slurry was cooled to 30-35° C., granulated for 1 hour at 30-35° C. and then filtered. The filter cake was washed with methanol (136 mL) and then dried in vacuo at 40-45° C. for 18-24 hours. A sample was assayed by chiral HPLC. The D-(−)-tartrate salt of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (118.0 g) was obtained in 43% weight yield. At times, as the results show in Table 1 above an additional methanol reslurry is required to decrease the amount of the (1R,2R)-enantiomer impurity below 2.5%.
Quantity
189.5 g
Type
reactant
Reaction Step One
Quantity
3.8 L
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A preferred compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol ((1S,2S) free base), and its tartrate salt, can be prepared as described in U.S. Pat. No. 5,272,160, referred to above. The resolution of racemic 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol to form the (1S,2S) free base and the corresponding (1R,2R) enantiomer can be carried out as described in U.S. provisional patent application entitled "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-3-yl)-1-Propanol Methanesulfonate Trihydrate", referred to above, and as exemplified in Example 1 below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Traxoprodil
Reactant of Route 2
Traxoprodil
Reactant of Route 3
Traxoprodil
Reactant of Route 4
Traxoprodil
Reactant of Route 5
Reactant of Route 5
Traxoprodil
Reactant of Route 6
Traxoprodil

Citations

For This Compound
861
Citations
L Yurkewicz, J Weaver, MR Bullock… - Journal of …, 2005 - liebertpub.com
… of a 72-h infusion of traxoprodil compared to placebo in … Traxoprodil was well tolerated. Although these results are intriguing, no definitive claim of efficacy can be made for traxoprodil …
Number of citations: 144 www.liebertpub.com
C Prakash, D Cui, MJ Potchoiba, T Butler - Drug metabolism and disposition, 2007 - ASPET
Disposition of traxoprodil ({1-[2-hydroxy-2-(4-hydroxy-phenyl)-1-methyl-ethyl]-4-phenyl-piperidin-4-ol}mesylate; TRX), a selective antagonist of the N-methyl-d-aspartate class of …
Number of citations: 16 dmd.aspetjournals.org
E Poleszak, W Stasiuk, A Szopa, E Wyska… - Metabolic brain …, 2016 - Springer
… of traxoprodil on animals’ behavior using the forced swim test (FST), as well as the effect of traxoprodil (… system in the antidepressant action of traxoprodil. Brain concentrations of tested …
Number of citations: 30 link.springer.com
AP Naspolini, AR Cocco, FV Martignoni, MS Oliveira… - Epilepsy research, 2012 - Elsevier
… traxoprodil and SPD on PTZ-induced seizures was investigated by injecting the animals with traxoprodil … of traxoprodil, animals were injected with SPD (2 nmol/1 μl, icv) and 15 later with …
Number of citations: 21 www.sciencedirect.com
K Johnson, A Shah, S Jaw-Tsai, J Baxter… - Drug metabolism and …, 2003 - ASPET
… , and excretion of traxoprodil and its metabolites in both EMs and PMs of dextromethorphan after an iv infusion of [ 14 C]traxoprodil (50 mg, ∼100 μCi). Traxoprodil metabolism studies …
Number of citations: 48 dmd.aspetjournals.org
TJ Taylor, K Diringer, T Russell… - Clinical …, 2006 - Springer
Background Traxoprodil, a substituted 4-phenylpiperidine, is an N-methyl-D-aspartate (NMDA) receptor antagonist that is selective for receptors containing the NR2B subunit. In vivo …
Number of citations: 13 link.springer.com
Y Wang, Z Liang, W Song, Y Qin, N Todd… - Oxidative Medicine and …, 2023 - hindawi.com
… , and underlying mechanism of traxoprodil’s antidepressant effects remain … of traxoprodil in different doses and different durations of administration and to explore whether traxoprodil …
Number of citations: 4 www.hindawi.com
W Stasiuk, A Szopa, A Serefko, E Wyska… - Journal of Neural …, 2017 - Springer
… influence of traxoprodil (… traxoprodil and tested agents were determined using HPLC. The obtained results were used to ascertain the nature of occurring interaction between traxoprodil …
Number of citations: 13 link.springer.com
H Raith, N Schuelert, V Duveau, C Roucard, A Plano… - …, 2020 - Elsevier
… ) selectively disrupts auditory deviance detection, whereas traxoprodil (6 mg/kg) did … , traxoprodil did not produce hyperactivity and hypothermia. In conclusion, ketamine and traxoprodil …
Number of citations: 7 www.sciencedirect.com
H Tang, D Kukral, YW Li, M Fronheiser… - Journal of …, 2018 - journals.sagepub.com
… in brain tissue homogenates collected from traxoprodil treated subjects using the selective … -ketamine, 0.3 mg/kg traxoprodil, 5 mg/kg traxoprodil, or 15 mg/kg traxoprodil) with the goal of …
Number of citations: 9 journals.sagepub.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。